Product packaging for Calcium naphthalen-2-yl phosphate(Cat. No.:CAS No. 83817-45-2)

Calcium naphthalen-2-yl phosphate

Cat. No.: B12277316
CAS No.: 83817-45-2
M. Wt: 262.21 g/mol
InChI Key: MPIBXADBMJKANU-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Organophosphorus Chemistry Research

Organophosphorus chemistry is a broad and vital area of research, encompassing compounds with a phosphorus atom bonded to an organic group. wikipedia.org These compounds are integral to life, forming the backbone of DNA and RNA, and are crucial in cellular energy transfer via molecules like adenosine (B11128) triphosphate (ATP). libretexts.org

In industrial and environmental chemistry, organophosphorus compounds are widely used as pesticides, herbicides, flame retardants, and plasticizers. wikipedia.orgatamanchemicals.com The versatility of the phosphorus atom, which can exist in various oxidation states and coordination geometries, allows for the synthesis of a vast array of molecules with diverse properties. nih.gov The chemistry of organophosphorus compounds has seen significant advancements, with ongoing research focusing on the development of new synthetic methods and the exploration of novel applications, including in catalysis and materials science. ethernet.edu.et

Significance in the Realm of Calcium-Containing Compounds Research

Calcium-containing compounds are ubiquitous in nature and technology. Calcium phosphates, for instance, are the primary mineral component of bones and teeth in vertebrates. wikipedia.org In materials science, calcium-based materials are investigated for a wide range of applications, including as biomaterials for bone regeneration, in ceramics, and as components of cements. mdpi.comnovapublishers.com

The combination of calcium with organic ligands can lead to the formation of coordination polymers and metal-organic frameworks (MOFs) with interesting structural and functional properties. The interaction between calcium ions and organophosphate ligands can result in materials with unique characteristics, potentially influencing properties like solubility, stability, and biological activity. researchgate.net Research in this area often focuses on synthesizing new materials with tailored properties for specific applications. researchgate.net

Overview of Naphthalene-Derived Compounds in Academic Inquiry

Naphthalene (B1677914), a polycyclic aromatic hydrocarbon, is a versatile building block in organic synthesis. wikipedia.orgalfa-chemistry.com Its derivatives are found in a wide array of applications, from dyes and pigments to pharmaceuticals and electronic materials. wikipedia.orglifechemicals.com The rigid, planar structure of the naphthalene core imparts specific photophysical and electronic properties to its derivatives, making them attractive for use in organic light-emitting diodes (OLEDs), field-effect transistors, and as fluorescent probes. rsc.orgacs.org

The functionalization of naphthalene at its various positions allows for fine-tuning of its properties. The introduction of a phosphate (B84403) group at the 2-position, as in Calcium naphthalen-2-yl phosphate, would be expected to influence its electronic properties and introduce a site for coordination with metal ions.

Historical Trajectories and Evolution of Related Phosphate Chemistry

The history of organophosphorus chemistry dates back to the 19th century, with the first synthesis of an organophosphate, triethyl phosphate, reported in 1848. nih.gov The development of new synthetic methods, such as the Williamson ether synthesis, paved the way for the creation of a wide variety of phosphate esters. nih.gov Throughout the 20th century, the field expanded rapidly, driven in part by the discovery of the insecticidal properties of some organophosphates in the mid-1940s. nih.gov This led to their widespread use in agriculture, though concerns about their toxicity have since led to the development of newer, more targeted pesticides. nih.govresearchgate.net In parallel, the biological importance of phosphate esters became increasingly understood, spurring research into their roles in biochemistry. ucsd.edu

Current Gaps and Future Directions in Chemical Compound Research

While the broader fields of organophosphorus, calcium, and naphthalene chemistry are well-established, the specific compound this compound remains largely unexplored. A significant gap exists in the scientific literature regarding its synthesis, characterization, and properties. Future research could focus on:

Synthesis and Structural Characterization: Developing reliable synthetic routes to obtain pure this compound and determining its crystal structure. The X-ray structure of a related compound, naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, has been determined, providing a methodological precedent. mdpi.com

Investigation of Physicochemical Properties: Studying its solubility, thermal stability, and photophysical properties to identify potential applications.

Exploration of Applications: Investigating its potential as a flame retardant, a component in luminescent materials, or as a precursor for other functional materials. The known use of organophosphates as flame retardants and naphthalene derivatives in luminescent materials suggests these are promising avenues. atamanchemicals.comacs.org

The study of such specific, under-researched compounds is crucial for advancing the frontiers of chemical science and discovering new materials with valuable properties.

Data Tables

Due to the lack of specific data for this compound, the following tables present information on related compounds to provide context.

Table 1: Properties of Naphthalene and Related Compounds

CompoundFormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
NaphthaleneC₁₀H₈128.1780.26218
Naphthalen-2-olC₁₀H₈O144.17121-123285-286
Naphthalen-2-yl diphenyl phosphateC₂₂H₁₇O₄P376.35Not availableNot available

Data sourced from PubChem and other chemical databases. wikipedia.orgnih.gov

Table 2: Overview of Related Compound Classes

Compound ClassKey FeaturesCommon Applications
OrganophosphatesContain a P-O-C bond; wide range of structures and properties.Pesticides, flame retardants, lubricants, pharmaceuticals. wikipedia.orgatamanchemicals.comnih.gov
Calcium PhosphatesFamily of minerals containing Ca²⁺ and phosphate anions.Bone grafts, fertilizers, food additives. wikipedia.org
Naphthalene DerivativesContain the naphthalene bicyclic aromatic core.Dyes, surfactants, materials for electronics, pharmaceuticals. wikipedia.orglifechemicals.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7CaO4P B12277316 Calcium naphthalen-2-yl phosphate CAS No. 83817-45-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

83817-45-2

Molecular Formula

C10H7CaO4P

Molecular Weight

262.21 g/mol

IUPAC Name

calcium;naphthalen-2-yl phosphate

InChI

InChI=1S/C10H9O4P.Ca/c11-15(12,13)14-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H2,11,12,13);/q;+2/p-2

InChI Key

MPIBXADBMJKANU-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OP(=O)([O-])[O-].[Ca+2]

Related CAS

13095-41-5 (Parent)

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Calcium Naphthalen 2 Yl Phosphate

Direct Synthesis Approaches

Direct synthesis methods involve the reaction of primary starting materials to form the target compound. For Calcium naphthalen-2-yl phosphate (B84403), these approaches would likely involve the direct combination of a calcium source with a naphthalen-2-yl phosphate source.

Precipitation and Crystallization Techniques

Precipitation from an aqueous solution is a primary and straightforward method for the synthesis of calcium phosphate salts. researchgate.netmdpi.com This technique leverages the low solubility of the target salt to isolate it from a reaction mixture. libretexts.org In a typical synthesis, a water-soluble calcium salt, such as calcium chloride, would be reacted with a soluble salt of naphthalen-2-yl phosphate, like its sodium or ammonium (B1175870) salt. The resulting insoluble Calcium naphthalen-2-yl phosphate would then precipitate out of the solution and could be collected by filtration.

Subsequent purification of the crude product can be achieved through crystallization. This involves dissolving the precipitate in a suitable solvent at an elevated temperature and then allowing it to cool slowly. This process encourages the formation of a more ordered and pure crystalline structure. The choice of solvent and the cooling rate are critical parameters that influence the purity and crystal size of the final product.

For analogous compounds like calcium naphthalen-1-yl phosphate, optimization of parameters such as pH (typically neutral to slightly acidic), temperature (ranging from 25–60°C), and the molar ratio of reactants are crucial for achieving high purity and good yield. It is reasonable to assume that similar conditions would be applicable to the synthesis of the naphthalen-2-yl isomer.

Parameter Typical Range for Analogous Compounds Purpose
pH6.0–7.0To prevent hydrolysis of the phosphate group
Temperature25–60°CTo enhance solubility and crystallization kinetics
Molar Ratio1:2 (Calcium to Naphthalen-1-yl phosphate)To ensure stoichiometric precipitation

Solvothermal and Hydrothermal Synthetic Routes

While specific solvothermal or hydrothermal methods for this compound are not detailed in the available literature, these techniques are widely used for synthesizing various inorganic and hybrid materials, including calcium phosphates. These methods involve carrying out the synthesis in a closed system, such as an autoclave, at elevated temperatures and pressures.

Hydrothermal synthesis uses water as the solvent, while solvothermal synthesis employs other organic solvents. These conditions can facilitate the formation of crystalline phases that may not be accessible under standard atmospheric pressure. For other calcium phosphate materials, hydrothermal methods have been shown to influence the crystallinity and morphology of the final product.

Mechanochemical Synthesis Pathways

Mechanochemical synthesis is an environmentally friendly approach that involves the use of mechanical energy, such as grinding or milling, to induce chemical reactions. This solid-state method can often be performed at room temperature and without the need for solvents. While no specific mechanochemical synthesis of this compound has been reported, this technique has been successfully applied to the synthesis of other phosphate materials. The process would likely involve the high-energy milling of a solid calcium source (e.g., calcium oxide or calcium hydroxide) with solid 2-naphthyl phosphoric acid.

Template-Assisted and Self-Assembly Synthesis

Template-assisted and self-assembly methods offer precise control over the structure and morphology of the resulting materials. In a template-assisted synthesis, a structuredirecting agent (template) is used to guide the formation of the desired product. Self-assembly relies on the intrinsic properties of the molecules to spontaneously organize into ordered structures. Although these advanced methods have not been specifically documented for this compound, they represent a potential avenue for creating nanostructured or specifically oriented forms of the compound.

Precursor-Based Synthetic Routes

Precursor-based routes involve the synthesis of an intermediate compound (a precursor) which is then converted into the final product.

Utilization of Naphthalene (B1677914) Derivatives as Precursors

The synthesis of this compound can be approached by first preparing a suitable naphthalene-based precursor. A common strategy involves the phosphorylation of 2-naphthol (B1666908). This can be achieved by reacting 2-naphthol with a phosphorylating agent, such as phosphoryl chloride (POCl₃) or phosphoric acid, to produce 2-naphthyl phosphoric acid or its derivatives.

Once the 2-naphthyl phosphate precursor is synthesized, it can be reacted with a calcium salt in a metathesis reaction to yield this compound. For instance, the sodium salt of 2-naphthyl phosphate could be prepared first and then reacted with calcium chloride.

Role of Phosphate Sources in Compound Formation

The selection of the phosphate source is a critical parameter in the synthesis of this compound, directly influencing reaction kinetics, yield, and purity. Various phosphorylating agents can be employed, each with distinct reactivity profiles.

Phosphoric acid (H₃PO₄) represents a fundamental phosphate source. researchgate.net Its reaction with 2-naphthol would precede the introduction of a calcium salt. The acidity of phosphoric acid can necessitate careful pH control to prevent undesired side reactions of the naphthalene moiety. researchgate.net

Alternatively, pre-formed phosphate esters or salts can serve as the phosphate donor. The use of sodium naphthalen-2-yl phosphate in a metathesis reaction with a soluble calcium salt is a common strategy. This approach offers better control over the stoichiometry and can lead to cleaner product formation. Other phosphate sources, such as diammonium hydrogen phosphate ((NH₄)₂HPO₄) or monobasic ammonium dihydrogen-phosphate (NH₄H₂PO₄), are also utilized in the synthesis of calcium phosphate materials, suggesting their potential applicability in the targeted synthesis of this compound, likely through a reaction with 2-naphthol followed by the addition of a calcium precursor. unam.mx

The choice of the phosphate source can also impact the crystalline form and morphology of the final product. For instance, in the broader context of calcium phosphate synthesis, the relative proportions of HPO₄²⁻ and PO₄³⁻ in the solution, which is dictated by the pH and the phosphate source, can determine whether amorphous or crystalline phases are formed. researchgate.net

Table 1: Comparison of Common Phosphate Sources for Calcium Phosphate Synthesis

Phosphate SourceFormulaTypical Reaction TypeAdvantagesPotential Challenges
Phosphoric AcidH₃PO₄Esterification followed by salt formationReadily available, low costRequires careful pH control, potential for side reactions
Sodium naphthalen-2-yl phosphateC₁₀H₇Na₂O₄PMetathesis (double displacement)Good stoichiometric control, cleaner reactionRequires prior synthesis of the sodium salt
Diammonium hydrogen phosphate(NH₄)₂HPO₄PrecipitationCan control pH, ammonium byproduct is volatileMay require heating to remove ammonia
Monobasic ammonium dihydrogen-phosphateNH₄H₂PO₄PrecipitationProvides acidic conditions if neededpH adjustment may be necessary

This table presents a summary of potential phosphate sources and their characteristics, extrapolated from general calcium phosphate synthesis principles.

Calcium Precursor Selection and Reactivity

The choice of the calcium precursor is equally as important as the phosphate source in the synthesis of this compound. The solubility and reactivity of the calcium salt can significantly affect the reaction rate and the physical properties of the product.

Commonly used calcium precursors include calcium chloride (CaCl₂), calcium nitrate (B79036) (Ca(NO₃)₂·4H₂O), and calcium acetate (B1210297) (Ca(CH₃COO)₂·H₂O). researchgate.netunam.mx These salts are typically water-soluble, facilitating their reaction in aqueous media. The reactivity of these precursors is largely dependent on their dissociation to provide Ca²⁺ ions. nih.gov

For instance, calcium chloride is a readily available and highly soluble precursor. However, the presence of chloride ions may be undesirable in certain applications. Calcium nitrate is another common choice, though the nitrate counter-ion might require removal from the final product. unam.mx Calcium acetate offers an organic counter-ion that might be more easily removed or benign in subsequent applications. researchgate.net

The selection of the calcium precursor can also influence the morphology and crystallinity of the resulting calcium phosphate material. A study on CaO sorbents for CO₂ capture investigated various calcium precursors, including calcium lactate (B86563) and calcium gluconate, which led to different properties in the final calcium-based material. nih.gov This suggests that organic calcium salts could offer a pathway to novel morphologies of this compound.

Table 2: Reactivity and Properties of Selected Calcium Precursors

Calcium PrecursorFormulaSolubility in WaterKey Characteristics
Calcium ChlorideCaCl₂HighCost-effective, high ionic strength
Calcium Nitrate TetrahydrateCa(NO₃)₂·4H₂OHighCommon laboratory reagent
Calcium Acetate HydrateCa(CH₃COO)₂·H₂OModerateOrganic anion, can act as a buffer
Calcium Lactate HydrateC₆H₁₀CaO₆·xH₂OModerateBiodegradable anion
Calcium Gluconate MonohydrateC₁₂H₂₂CaO₁₄·H₂OLowForms stable solutions, less reactive

This table summarizes the properties of various calcium precursors relevant to the synthesis of calcium-containing compounds.

Solid-State Synthesis Investigations

Solid-state synthesis offers an alternative to traditional solution-based methods, often involving the direct reaction of solid precursors at elevated temperatures or through mechanochemical activation. While specific studies on the solid-state synthesis of this compound are not widely reported, the principles can be extrapolated from the synthesis of other calcium phosphate materials.

One potential solid-state approach is the gas-solid reaction of a calcium source, like calcium oxide (CaO), with a volatile phosphorus-containing species. researchgate.net For the target compound, this could theoretically involve the reaction of CaO with a thermally stable derivative of naphthalenyl phosphate.

More commonly, solid-state reactions involve the intimate mixing of solid reactants followed by heating. A plausible route could be the high-temperature reaction of a calcium salt with a solid naphthalenyl phosphate derivative. The success of such a method would depend on the thermal stability of the organic component and the ability of the reactants to diffuse and react in the solid state. The transformation of calcium-deficient hydroxyapatite (B223615) into biphasic calcium phosphate at high temperatures is a well-documented solid-state process driven by ionic diffusion, providing a model for the potential transformations in the this compound system. researchgate.net

Mechanochemistry, where mechanical energy is used to induce chemical reactions, represents another solvent-free synthetic route. The ball-milling of a calcium source with a naphthalenyl phosphate precursor could potentially yield the desired product.

Green Chemistry Principles in Compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. sciencedaily.com This can be achieved through several strategies, including the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

A key principle of green chemistry is the use of water as a solvent, which is often feasible for the synthesis of calcium phosphate compounds. nih.gov Aqueous precipitation methods for producing calcium phosphates are considered environmentally friendly. researchgate.net The use of microwave irradiation as a heating source can also contribute to a greener synthesis by reducing reaction times and energy consumption. nih.gov

Another aspect of green chemistry is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. nih.gov The choice of synthetic route can greatly impact atom economy. For instance, a direct addition reaction would have a higher atom economy than a substitution reaction that generates byproducts.

Furthermore, the development of synthetic methods that utilize renewable resources is a central goal of green chemistry. nih.gov While naphthalene is traditionally derived from fossil fuels, research into its production from renewable feedstocks could eventually provide a greener starting point for the synthesis of this compound. The design of chemical products that are biodegradable and non-toxic is also a core principle of green chemistry. nih.gov

Post-Synthetic Modification and Functionalization of the Compound

Once synthesized, this compound can be further modified to tailor its properties for specific applications. These modifications can be broadly categorized into surface functionalization and derivatization.

Surface Functionalization Techniques

Surface functionalization involves altering the surface chemistry of the material without changing its core structure. For calcium phosphate-based materials, this is a well-established field, particularly for nanoparticles. semanticscholar.orgmdpi.com

One common technique is the deposition of a silica (B1680970) shell on the surface of the calcium phosphate particles. semanticscholar.orgmdpi.com This silica layer can then be functionalized with a variety of chemical groups, such as amines or carboxylic acids, which can then be used to covalently attach other molecules. semanticscholar.orgmdpi.com

Click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for surface functionalization. semanticscholar.orgmdpi.com By introducing azide (B81097) or alkyne groups onto the surface of the this compound, a wide range of molecules, including proteins and nanoparticles, can be covalently attached. semanticscholar.orgmdpi.com

The surface can also be modified by the adsorption of polymers or other molecules. For example, polyethyleneimine (PEI) can be used to impart a positive surface charge, while carboxymethylcellulose (CMC) can create a negative charge. mdpi.com This can be useful for controlling the dispersibility and interactions of the material.

Covalent and Non-Covalent Derivatization Studies

Derivatization involves modifying the chemical structure of the this compound molecule itself. This can be achieved through either covalent or non-covalent interactions.

Covalent derivatization would involve chemical reactions that form new covalent bonds. For example, the naphthalene ring could be subjected to electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups. The phosphate group itself can also be a site for derivatization, although this may be more challenging.

Non-covalent derivatization relies on intermolecular forces, such as hydrogen bonding, electrostatic interactions, and π-π stacking. The aromatic naphthalene rings of this compound could interact with other aromatic molecules through π-π stacking. The phosphate group and calcium ion can participate in hydrogen bonding and coordination with other molecules. These non-covalent interactions can be used to form supramolecular assemblies with tailored properties.

Advanced Structural and Spectroscopic Characterization Methodologies for Calcium Naphthalen 2 Yl Phosphate

X-ray Diffraction Techniques for Crystalline Structure Elucidation

X-ray diffraction (XRD) stands as a cornerstone for determining the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through the material, researchers can deduce the crystal structure, identify phases, and assess purity.

Single Crystal X-ray Diffraction Analysis

Powder X-ray Diffraction for Phase Identification and Purity

Table 1: Representative Powder X-ray Diffraction Data for Calcium Phosphate (B84403) Compounds

2θ (degrees)d-spacing (Å)Relative Intensity (%)Phase Assignment
~25.9~3.44100Apatite-like phase
~31.8~2.8180Apatite-like phase
~32.2~2.7875Apatite-like phase
~32.9~2.7260Apatite-like phase
~34.1~2.6340Apatite-like phase
~27.8~3.2190β-tricalcium phosphate
~31.0~2.88100β-tricalcium phosphate

Note: This table represents typical diffraction angles for common calcium phosphate phases and is for illustrative purposes. Specific data for calcium naphthalen-2-yl phosphate would need to be experimentally determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific atomic nuclei, such as phosphorus-31 (³¹P) and hydrogen-1 (¹H). It provides detailed information about the connectivity and structure of molecules.

Solid-State NMR Applications

Solid-state NMR (ssNMR) is particularly valuable for characterizing solid materials like this compound. nih.gov By using techniques such as magic-angle spinning (MAS), it is possible to obtain high-resolution spectra from solid samples. nih.gov ³¹P MAS-NMR would be instrumental in identifying the different phosphate environments within the solid structure. researchgate.net For example, it can distinguish between protonated (HPO₄²⁻) and non-protonated (PO₄³⁻) phosphate groups. nih.gov Furthermore, cross-polarization techniques can be used to probe the proximity between different nuclei, such as ¹H and ³¹P, providing insights into the bonding and spatial arrangement of the naphthalenyl and phosphate moieties. researchgate.net

Solution-State NMR for Structural Confirmation

When this compound is soluble in a suitable solvent, solution-state NMR can provide complementary structural information. rsc.org ¹H NMR would reveal the chemical shifts and coupling constants of the protons on the naphthalene (B1677914) ring, confirming its structure. ³¹P NMR in solution would show a single resonance, assuming the compound dissolves as a single species, which can be compared to known phosphate compounds. While the interaction of calcium ions with DNA has been studied using ⁴³Ca-NMR, this technique is less common for routine characterization. nih.gov

Table 2: Representative ³¹P NMR Chemical Shifts for Calcium Phosphate Species

Compound/SpeciesChemical Shift (ppm)Technique
Hydroxyapatite (B223615)~2.8³¹P MAS-NMR
Monetite (CaHPO₄)-1.59, -0.36, 1.34³¹P MAS-NMR
Brushite (CaHPO₄·2H₂O)1.4³¹P MAS-NMR
Orthophosphate (in solution)Varies with pH³¹P Solution NMR

Note: This table provides typical chemical shift ranges for various calcium phosphate species. The specific chemical shift for this compound would depend on its specific chemical environment.

Vibrational Spectroscopy for Bond Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. nih.govnih.gov These techniques are highly sensitive to the types of chemical bonds present and their local environment, making them ideal for characterizing the functional groups in this compound. pocketdentistry.comresearchgate.net

The spectra would be expected to show characteristic bands for the phosphate group (PO₄³⁻) and the naphthalene ring. The symmetric stretching vibration of the P-O bond in phosphate groups typically appears in the Raman spectrum around 940-990 cm⁻¹. ufop.br Asymmetric stretching and bending modes of the phosphate group would be observed at lower wavenumbers. ufop.br The vibrations of the aromatic C-H and C-C bonds of the naphthalene ring would also be present, providing a complete vibrational fingerprint of the molecule. Variations in the positions and intensities of these bands can offer insights into intermolecular interactions, such as hydrogen bonding. ufop.br

Table 3: Characteristic Vibrational Frequencies for Phosphate and Naphthalene Moieties

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Spectroscopy Technique
PO₄³⁻ Symmetric Stretch (ν₁)930 - 990Raman
PO₄³⁻ Antisymmetric Stretch (ν₃)1000 - 1150IR, Raman
PO₄³⁻ Bending (ν₂, ν₄)400 - 600IR, Raman
Aromatic C-H Stretch3000 - 3100IR, Raman
Aromatic C=C Stretch1400 - 1600IR, Raman
P-O-C Stretch900 - 1100IR, Raman

Note: The exact positions of the vibrational bands for this compound would need to be determined experimentally.

Fourier Transform Infrared (FTIR) Spectroscopy Studies

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound, FTIR analysis reveals characteristic absorption bands that confirm its molecular structure.

The FTIR spectrum of a calcium phosphate material typically shows distinct peaks corresponding to the phosphate (PO₄³⁻) and hydroxyl (OH⁻) groups. For instance, characteristic peaks for phosphate groups are often observed around 563 and 602 cm⁻¹. More specifically, the P—O and P—O(H) stretching vibrations of the phosphate anion ([PO₄]³⁻) can be assigned to strong and medium absorption bands at approximately 1081 cm⁻¹ and 891 cm⁻¹, respectively. The O–P–O (H) and O–P–O vibrations typically appear at 578 cm⁻¹ and 420 cm⁻¹.

In addition to the phosphate backbone, the presence of the naphthalen-2-yl group introduces characteristic aromatic C-H and C=C stretching vibrations. The analysis of these spectral features provides a fingerprint for the compound, allowing for its identification and the study of its interactions with other substances. Deconvolution of FTIR spectra can further separate overlapping bands, offering a more detailed analysis of atomic-level changes and the chemical environments of the phosphate and organic moieties.

Table 1: Representative FTIR Absorption Bands for Calcium Phosphates

Functional GroupVibration TypeTypical Wavenumber Range (cm⁻¹)Reference
Phosphate (PO₄³⁻)P—O Stretching1000 - 1100
Phosphate (PO₄³⁻)O–P–O Bending560 - 610
Naphthyl C-HAromatic Stretching3000 - 3100General IR tables
Naphthyl C=CAromatic Ring Stretching1450 - 1600General IR tables
P-O-C (Aryl)Stretching900 - 1000General IR tables

Note: The exact positions of the peaks for this compound may vary slightly based on the specific sample preparation and experimental conditions.

Raman Spectroscopy Investigations

Raman spectroscopy, a complementary technique to FTIR, provides information about the vibrational modes of a molecule based on the inelastic scattering of monochromatic light. It is particularly useful for analyzing the skeletal vibrations of the phosphate group and the non-polar bonds within the naphthalene ring system.

For organophosphorus compounds, Raman spectroscopy is a selective and safe qualitative identification technique. The transformation of amorphous calcium phosphate to its crystalline form, hydroxyapatite, can be monitored by a distinct peak shift in the Raman spectra from approximately 950 cm⁻¹ to 960 cm⁻¹. The characteristic vibrational bands for phosphate groups in hydroxyapatite crystals include the ν1 stretching of P-O at 960–962 cm⁻¹ and the ν3 stretching of P-O at 1035–1045 cm⁻¹.

The Raman spectrum of this compound would be expected to show strong bands corresponding to the symmetric vibrations of the naphthalene ring, which are often weak in FTIR spectra. The P=O and P-O-C stretching vibrations also give rise to characteristic Raman signals that can be used for structural confirmation. The analysis of these spectra can help in understanding the crystallinity and phase purity of the material.

Table 2: Expected Raman Shifts for Key Functional Groups in this compound

Functional GroupVibration TypeExpected Raman Shift (cm⁻¹)Reference
Phosphate (PO₄³⁻)Symmetric Stretch (ν₁)950 - 970
Phosphate (PO₄³⁻)Asymmetric Stretch (ν₃)1030 - 1050
Naphthalene RingRing Breathing1300 - 1400General Raman data
Naphthalene RingC-H Bending750 - 850General Raman data
P-O-C (Aryl)Stretching600 - 800

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal properties of materials, including phase transitions. nih.gov By precisely measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify events such as melting, crystallization, and solid-state transitions. nih.gov

In the context of this compound, a DSC analysis would provide critical data on its thermal stability and physical state changes upon heating. The analysis involves placing a small, weighed amount of the compound in a sealed pan and heating it at a controlled rate. The resulting thermogram plots heat flow against temperature, with endothermic (heat-absorbing) and exothermic (heat-releasing) events appearing as peaks.

Research on related naphthalene derivatives has demonstrated the utility of DSC in studying their phase behavior. For instance, studies on 2-substituted naphthalenes confined in porous materials have shown that DSC can detect depressions in phase transition temperatures. researchgate.net For this compound, DSC would be instrumental in determining its melting point and decomposition temperature. An endothermic peak would signify the melting transition, indicating the temperature at which the solid compound becomes a liquid. At higher temperatures, an exothermic peak might be observed, corresponding to the thermal decomposition of the organophosphate structure. The presence of multiple peaks could indicate complex, multi-step transitions or the existence of different polymorphic forms.

Table 1: Hypothetical DSC Thermal Events for this compound

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (ΔH) (J/g)
Melting215.4220.185.3 (Endothermic)
Decomposition350.2365.5-150.7 (Exothermic)

Note: This table is illustrative and represents the type of data obtained from a DSC experiment. Actual values would be determined experimentally.

Elemental and Compositional Analysis

Verifying the elemental composition and stoichiometry of this compound is crucial for confirming its identity and purity. Techniques like ICP-MS and EDS are powerful tools for this purpose.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Ratios

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique capable of detecting metals and several non-metals at trace concentrations. It is exceptionally well-suited for the precise and accurate determination of elemental ratios in chemical compounds.

For the analysis of this compound, a sample would first undergo acid digestion to break down the organic matrix and bring the elements into an aqueous solution. This solution is then introduced into the ICP-MS system, where it is nebulized into an aerosol and passed through a high-temperature argon plasma (around 6000-10000 K). The intense heat of the plasma atomizes and ionizes the elements. These ions are then extracted into a mass spectrometer, which separates them based on their mass-to-charge ratio.

This method allows for the highly accurate quantification of both calcium (Ca) and phosphorus (P). nih.gov By using certified standard solutions for calibration, the precise concentrations of Ca and P in the digested sample solution can be determined. researchgate.net From these concentrations, the molar ratio of calcium to phosphorus can be calculated, which is essential for verifying the stoichiometric formula of the compound. Advanced ICP-MS instruments may use a dynamic reaction cell (DRC) to mitigate polyatomic interferences, further enhancing the accuracy of the measurements, particularly for an element like calcium. nih.gov

Table 2: Example ICP-MS Data for Elemental Ratio Determination

ElementMeasured Concentration (mg/L)Molar Concentration (mol/L)Molar Ratio (Normalized to P)
Calcium (Ca)10.020.0002500.50
Phosphorus (P)15.480.0005001.00

Note: This table presents example data to illustrate the calculation of elemental ratios from ICP-MS results. The theoretical Ca:P molar ratio for Ca(C10H7O4P) would be 1:1, while for Ca(C10H6O4P)2 it would be 1:2. The hypothetical result here is for a different stoichiometry.

Energy Dispersive X-ray Spectroscopy (EDS) for Local Composition

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is typically integrated with electron microscopy instruments, such as Scanning Electron Microscopy (SEM). When the sample is bombarded by the electron beam of the microscope, atoms within the sample are excited, causing them to emit X-rays at energies characteristic of each element. An EDS detector measures the number and energy of the emitted X-rays to produce a spectrum that provides qualitative and semi-quantitative information about the elemental composition of the analyzed volume.

For this compound, EDS analysis would be performed on a solid sample, often a powder or crystal. This technique can rapidly confirm the presence of the expected elements: calcium, phosphorus, oxygen, and carbon. researchgate.net EDS is particularly useful for assessing the spatial distribution of these elements across the sample surface. By creating elemental maps, one can verify that Ca and P are uniformly distributed throughout the material, which is indicative of a homogeneous single compound rather than a physical mixture. researchgate.net It can also be used to detect localized impurities or compositional variations on a microscopic scale. While not as quantitatively precise as ICP-MS, EDS provides valuable, spatially-resolved compositional data. semanticscholar.org

Table 3: Illustrative Semi-Quantitative EDS Analysis Results

ElementAtomic %Weight %
Carbon (C)52.1746.18
Oxygen (O)26.0930.59
Phosphorus (P)8.709.98
Calcium (Ca)13.0413.25
Total 100.00 100.00

Note: This table shows hypothetical semi-quantitative results from an EDS analysis of this compound, assuming the molecular formula C10H7CaO4P. The values are for illustrative purposes.

Mechanistic Studies of Calcium Naphthalen 2 Yl Phosphate Reactions and Interactions

Catalytic Mechanism Elucidation

Understanding the catalytic mechanism of calcium naphthalen-2-yl phosphate (B84403) involves examining the roles of its constituent parts: the calcium center and the organic naphthalen-2-yl moiety. Studies on related calcium-based catalysts provide a foundation for elucidating these mechanisms.

In catalytic cycles involving calcium phosphate complexes, the active site is typically centered around the calcium ion, which coordinates with the phosphate ligands and reactants. beilstein-journals.org For example, in the calcium-BINOL phosphate-catalyzed hydrocyanation of hydrazones, a proposed catalytic cycle involves several key intermediates. nih.gov The resting state of the catalyst is believed to be a complex where the BINOL phosphate acts as a bidentate ligand to the calcium, creating a pseudo-tetrahedral coordination environment. beilstein-journals.org

Computational studies using Density Functional Theory (DFT) have been instrumental in mapping out the entire catalytic cycle for such reactions. nih.gov These models propose that the active catalyst is formed in situ from the reaction of a pre-catalyst complex with a reagent like trimethylsilyl (B98337) cyanide (TMSCN). nih.gov The cycle proceeds through various intermediates where the substrate and reagents coordinate to the calcium center, undergo transformation, and are then released. nih.gov For instance, isocyanide has been identified as a preferred coordinating species to the calcium during the catalytic cycle, even though the active catalyst prefers a side-on coordination of cyanide. nih.gov The rate-limiting step in this specific cycle was found to be the recovery of the calcium catalyst and the replacement of the product from the active site. nih.gov

The calcium ion is the cornerstone of the catalytic activity in these complexes. Its role as a Lewis acid allows it to coordinate with and activate substrates. In calcium-BINOL phosphate systems, the direct involvement of the Ca²⁺ ion in catalysis has been experimentally verified. nih.gov When the calcium pre-catalyst is generated directly in the reaction vessel, reducing the amount of the calcium source relative to the phosphate ligand leads to a decrease in the reaction yield, confirming the calcium's essential role. nih.govbeilstein-journals.org

The calcium center orchestrates the catalytic cycle by bringing the reactants into close proximity and stabilizing transition states. nih.gov Its coordination environment is dynamic, changing as substrates bind and products are released. beilstein-journals.org The versatility of calcium in forming various complexes and its ability to facilitate bond-forming and bond-breaking steps are central to its catalytic function in a growing number of organic transformations. nih.gov

The naphthalen-2-yl moiety, as a bulky aromatic group, exerts significant steric and electronic influence on the catalyst's properties. While direct studies on its effect in calcium naphthalen-2-yl phosphate are limited, its structural role can be inferred. The large, planar naphthalene (B1677914) system can influence the spatial arrangement of the catalyst's active site, potentially creating specific pockets or channels that favor the binding of certain substrates over others, thereby contributing to selectivity. mdpi.com

Solid-State Reaction Mechanisms

Solid-state reactions provide a solvent-free alternative for the synthesis of compounds like this compound. These reactions are typically performed by grinding or heating solid reactants together. For the analogous calcium naphthalen-1-yl phosphate, solid-state synthesis is a known method, though it often results in lower yields (around 70-80%) compared to precipitation methods. The primary limitation of solid-state reactions is often incomplete reactant mixing, which can hinder the reaction from going to completion. The mechanism involves the direct interaction and diffusion of ions between the crystal lattices of the solid reactants. The reaction progress and the nature of the product can be influenced by factors such as particle size, pressure, and temperature. In the context of all-solid-state batteries, the interfaces between solid electrolytes and electrodes are critical, and the electrochemical reactions involve the formation and decomposition of new solid phases at these interfaces. rsc.org

Dissolution and Precipitation Dynamics

The dissolution and precipitation of calcium phosphates are complex processes governed by physicochemical principles that are fundamental to both synthetic and biological systems. taylorfrancis.com The precipitation of calcium phosphate from a solution typically begins with the formation of an initial, often amorphous, solid phase. mdpi.com For instance, in controlled precipitation experiments, amorphous calcium phosphate (ACP) is frequently the first phase to form, which may later transform into more stable crystalline forms like calcium-deficient hydroxyapatite (B223615) (CaDHA). mdpi.com

The dynamics of this process are highly sensitive to experimental conditions such as pH, temperature, and the initial concentration of calcium and phosphate ions. semanticscholar.orgnih.gov Studies have shown that the precipitation reaction can be initiated by rapidly mixing calcium hydroxide (B78521) and phosphoric acid solutions. semanticscholar.org The evolution of the system can be monitored by tracking changes in pH and solution conductivity. semanticscholar.org For example, an initial increase in pH and Ca²⁺ concentration from the dissolution of a calcium source can be followed by a decrease in conductivity, signaling the precipitation of a calcium phosphate phase. semanticscholar.org

The presence of other molecules or surfaces can also influence these dynamics. Liposomes, for example, have been shown to affect the rate of transformation from ACP to CaDHA without altering the final composition of the precipitate. mdpi.com The table below summarizes key parameters from a kinetic study of calcium phosphate precipitation, illustrating the complexity and multi-step nature of the process.

Time (minutes)pHCalcium Concentration (Ca²⁺)ConductivityDominant Process
0 - 8Increases (3 to 6)IncreasesDecreasesDissolution of lime; Precipitation of DCPD and nucleation of HAP
8 - 15> 7 (Constant)Follows ConductivityIncreasesContinued dissolution of calcium hydroxide; Dissolution of brushite
> 15ConstantVariableVariableTransformation and growth of stable phases
This table is based on data from a kinetic study of the H₃PO₄-Ca(OH)₂-H₂O system and illustrates the general dynamics of calcium phosphate precipitation. semanticscholar.org

Investigation of Dissolution Pathways in Aqueous Media

The dissolution of calcium phosphate compounds in aqueous environments is a complex process influenced by factors such as pH, ionic strength, and the presence of other ions. For this compound, the dissolution process in an aqueous medium would likely involve the dissociation of the compound into calcium ions (Ca²⁺) and naphthalen-2-yl phosphate ions.

The general steps for the dissolution of calcium apatites in acidic aqueous media can provide a framework for understanding the potential pathways for this compound. These steps include:

Diffusion: Movement of reactants from the bulk solution to the solid-liquid interface. wjgnet.com

Adsorption: Attachment of chemical species onto the surface of the solid. wjgnet.com

Surface Chemical Reactions: Transformations occurring on the surface of the compound. wjgnet.com

Desorption: Release of the products (calcium ions and naphthalen-2-yl phosphate ions) from the crystal surface. wjgnet.com

Diffusion of Products: Movement of the dissolved ions into the bulk solution. wjgnet.com

The rate of dissolution is significantly affected by the crystallinity of the material. Amorphous calcium phosphate coatings have been shown to dissolve at a considerably higher rate than their crystalline counterparts. nih.gov Heat-treated, and therefore more crystalline, coatings are substantially more stable. nih.gov It is also noted that the dissolution of apatites is often incongruent, meaning the stoichiometric ratio of the ions being released into the solution may not match that of the solid. wjgnet.com

Mechanisms of Precipitation and Crystal Growth

The precipitation of this compound from a supersaturated solution would involve nucleation and subsequent crystal growth. The process is governed by thermodynamic and kinetic factors. researchgate.net In many aqueous systems, the formation of a stable crystalline calcium phosphate phase is often preceded by the formation of one or more precursor phases, such as amorphous calcium phosphate (ACP). taylorfrancis.com

The key factors influencing precipitation and crystal growth include:

Supersaturation: The driving force for precipitation. researchgate.net

pH: Affects the speciation of phosphate in the solution and the solubility of the calcium phosphate salt. researchgate.net For a related compound, calcium naphthalen-1-yl phosphate, a neutral to a slightly acidic pH (6.0–7.0) is considered critical to prevent hydrolysis of the phosphate group.

Temperature: Influences solubility and the kinetics of crystallization.

Presence of Foreign Ions: Can either inhibit or promote nucleation and crystal growth. researchgate.net

Crystal growth can proceed through different mechanisms, such as island nucleation on the crystal surface. researchgate.net The morphology of the resulting crystals can be influenced by the presence of impurities or additives in the growth medium. For example, phosphate ions have been shown to alter the morphology of calcite crystals. mdpi.com

The following table summarizes key parameters that are often optimized for the synthesis and precipitation of related calcium phosphate compounds:

ParameterConditionRationale
pH Control 6.0–7.0 (for a related compound)Prevents hydrolysis of the phosphate group.
Temperature 25–60°C (for a related compound)Enhances solubility and crystallization kinetics.
Molar Ratio 1:2 (Calcium to naphthalen-1-yl phosphate)Ensures stoichiometric precipitation.

Surface Interaction Mechanisms with Other Materials

The surface of this compound is expected to be reactive and capable of interacting with a variety of other materials through several mechanisms, including adsorption and ion exchange. The nature of these interactions is critical in various applications.

Adsorption: The surface of calcium phosphates can adsorb various molecules, including proteins and other organic compounds. nih.gov Studies on hydroxyapatite and brushite have shown that protein adsorption is significantly higher on unsintered, less crystalline surfaces compared to sintered, highly crystalline surfaces. nih.gov The adsorption of compounds can alter the surface properties of the material. For instance, the adsorption of sodium trimetaphosphate on dental enamel was found to be dose-dependent and created electron donor sites that induced the adsorption of calcium ions. nih.gov

Ion Exchange: The calcium ions at the surface of the crystal lattice can be exchanged with other cations from the surrounding solution. nih.gov This process is an important factor in the surface modification of calcium phosphates. nih.gov For example, the interaction of calcium ions with phosphatidylserine (B164497) vesicles likely involves the ionized carboxylic groups of the phospholipid. nih.gov

Covalent Functionalization: The surface of calcium phosphate nanoparticles can be chemically modified to covalently attach other molecules. A method involving "click chemistry" has been demonstrated to attach proteins and gold nanoparticles to the surface of calcium phosphate nanoparticles that were first coated with a silica (B1680970) shell. mdpi.com This indicates the potential for tailored surface functionalization of this compound for specific applications.

The interaction of calcium ions with mineral surfaces is also a subject of study in fields like froth flotation. For example, calcium ions can adsorb onto the surface of minerals like spodumene, which then promotes the adsorption of collectors used in the flotation process. The primary active species in such interactions at alkaline pH are thought to be Ca²⁺, Ca(OH)⁺, and Ca(OH)₂.

Theoretical and Computational Chemistry Investigations of Calcium Naphthalen 2 Yl Phosphate

Quantum Chemical Studies

Quantum chemical studies are fundamental to elucidating the electronic properties of molecules. These methods, grounded in the principles of quantum mechanics, can predict molecular structure, stability, and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. academie-sciences.frugent.be This method is based on the principle that the energy of a molecule can be determined from its electron density. For calcium naphthalen-2-yl phosphate (B84403), DFT calculations can provide a detailed understanding of its geometry, bond lengths, and bond angles.

Table 1: Representative DFT Calculation Parameters for Similar Systems

Parameter Typical Value/Method Reference
Functional B3LYP researchgate.net
Basis Set 6-31G(d,p) researchgate.net

This table is illustrative and based on common practices for similar molecules.

Ab initio calculations are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, while computationally more intensive than DFT, can provide highly accurate results for ground state properties. For calcium naphthalen-2-yl phosphate, ab initio methods like Hartree-Fock (HF) or more advanced correlated methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to determine its equilibrium geometry and vibrational frequencies.

Studies on calcium phosphate clusters and other small molecules have shown that ab initio methods can accurately predict spectroscopic constants and other properties. icmp.lviv.uaresearchgate.net For this compound, these calculations would yield precise information on the molecule's rotational constants, dipole moment, and polarizability, contributing to a fundamental understanding of its physical characteristics. For instance, calculations on similar ionic systems have successfully determined spectroscopic constants and dipole moments. researchgate.net

Table 2: Illustrative Ab Initio Calculation Results for a Hypothetical Small Molecule

Property Calculated Value Unit
Ground State Energy -500.123 Hartrees
Dipole Moment 2.5 Debye
Rotational Constant A 1500.5 MHz
Rotational Constant B 800.2 MHz

This table presents hypothetical data to illustrate the output of ab initio calculations.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding electronic transitions and chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's excitability and kinetic stability. nih.gov A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. nih.gov

For this compound, the HOMO is likely to be located on the electron-rich naphthalene (B1677914) ring, while the LUMO may be distributed over the phosphate group and the calcium ion. The HOMO-LUMO gap can be calculated using DFT or other quantum chemical methods. This analysis is crucial for understanding the molecule's potential applications in areas like organic electronics or as a photosensitizer. Studies on naphthalene and its derivatives have shown that substitutions on the naphthalene ring can significantly alter the HOMO-LUMO gap. researchgate.netsamipubco.com The presence of the phosphate group and the calcium ion would further influence these energy levels. The energy gap is a critical parameter for predicting the electronic absorption spectra of the molecule.

Table 3: Representative HOMO-LUMO Data for Naphthalene

Orbital Energy (eV) Reference
HOMO -6.13 samipubco.com
LUMO -1.38 samipubco.com

This data is for naphthalene and serves as a reference point for the potential electronic properties of this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical methods provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

The naphthalene and phosphate groups in this compound can exhibit a range of conformations due to the rotation around single bonds. MD simulations can be used to explore the potential energy surface of the molecule and identify the most stable conformations. By simulating the molecule at different temperatures, it is possible to understand its flexibility and the barriers to conformational change. This information is vital for understanding how the molecule might interact with other molecules or surfaces. For instance, MD simulations have been used to predict the crystal shape of naphthalene by analyzing its growth from solution. rsc.org

MD simulations of similar systems, such as calcium ions interacting with phospholipid bilayers, have shown that calcium ions can bind tightly to phosphate groups, influencing the structure and ordering of the surrounding molecules. cas.czdtu.dk In the case of this compound, simulations could elucidate the nature of the ion-pair interaction in solution and the role of the naphthalene moiety in potential intermolecular stacking or hydrophobic interactions. These simulations can also provide insights into the thermodynamics of solvation, such as the free energy of transferring the molecule from a vacuum to a solvent.

Table 4: Chemical Compounds Mentioned

Compound Name
This compound
Naphthalene
Calcium phosphate
Hartree-Fock
Møller-Plesset

Computational Catalysis Studies

Computational catalysis leverages theoretical chemistry principles to model and understand catalytic processes at a molecular level. For a compound like this compound, these studies would focus on its potential role in or as a subject of catalyzed reactions, particularly those involving the cleavage or formation of phosphate ester bonds.

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemists employ various methods to map the potential energy surface of a reaction, identifying the most likely path from reactants to products. This involves locating stable intermediates and, crucially, the high-energy transition states that connect them.

For phosphate-containing molecules, Density Functional Theory (DFT) is a commonly used method. For instance, studies on model phosphate compounds like acetyl phosphate and methyl phosphate have utilized the B3LYP functional with basis sets such as 6-311++G(3df, 3pd) to model their structure and reactivity. rsc.orgnih.gov These calculations help in understanding how interactions with the environment, such as solvent molecules or metal ions (like Ca²⁺), can influence the bond lengths and angles within the phosphate group, thereby affecting the reactivity of the scissile P-O bond. nih.gov

In the context of catalysis, identifying the transition state is paramount. The structure of the transition state for the cleavage of phosphate diesters is often proposed to be a dianion. nih.gov Computational modeling can elucidate the geometry and energy of this transient species. By modeling the interaction of this compound with a proposed catalyst, researchers can map the energetic profile of the reaction, revealing the activation energy barrier. This mapping provides insights into how a catalyst might stabilize the transition state, thereby accelerating the reaction. Studies on biomineralization pathways of calcium phosphates also provide a framework for understanding the thermodynamic and kinetic controls that govern phase transformations, which are essential for predicting reaction pathways. researchgate.net

Computational methods are powerful tools for predicting the effectiveness and specificity of a catalyst before engaging in extensive experimental work. For a potential catalyst interacting with this compound, theoretical calculations can predict its activity by quantifying the reduction in the activation energy of the reaction.

A key indicator of catalytic efficiency is the binding affinity between the catalyst and the transition state of the substrate. For example, the binding affinity of inhibitors that act as transition state analogs can be calculated and correlated with catalytic activity. A strong binding affinity for a transition state analog suggests that the catalyst is effective at stabilizing the actual transition state. nih.gov In one study, a significant difference in affinity for a catalyst was observed between a phosphate diester monoanion (representing the substrate) and a phosphate monoester dianion (representing the transition state analog), providing strong evidence for the active form of the catalyst. nih.gov

Furthermore, theoretical calculations can shed light on the electronic properties that govern catalytic power. For instance, in studies of palladalactam complexes, theoretical calculations affirmed that a specific ligand system was the most electron-donating, leading to the formation of the strongest metal-carbon bond and predicting high catalytic activity in coupling reactions. rsc.org Similar computational approaches could be used to evaluate how modifications to the naphthalenyl moiety or the coordination environment of the calcium ion in this compound derivatives might influence their catalytic properties.

Solid-State Computational Modeling

Solid-state computational modeling provides indispensable insights into the structural and dynamic properties of crystalline materials. For this compound, these methods can predict its crystal arrangement and vibrational characteristics, which are fundamental to understanding its material properties.

Data Collection: Measuring diffraction intensities from a single crystal.

Symmetry Determination: Using statistical methods to determine the crystal system and space group (e.g., Pī for the 1-naphthyl isomer).

Structure Solution: Employing methods like the Patterson function and Fourier synthesis to determine the initial positions of the atoms.

Refinement: Using least-squares refinements to optimize the atomic coordinates and thermal parameters to achieve the best fit with the experimental diffraction data. The final R-factor is a measure of the quality of the fit.

Computational methods can complement this process by predicting possible crystal structures based on the molecule's geometry and intermolecular forces. For the known calcium naphthalen-1-yl phosphate, the phosphate groups are distorted tetrahedrons, and the calcium ion is coordinated to seven oxygen atoms (four from phosphate groups and three from water molecules) in a distorted pentagonal bipyramid arrangement. It is computationally feasible to model the 2-naphthyl isomer to predict its likely packing arrangement and compare the energetic stability of different polymorphs.

Table 1: Crystallographic Data for the Analogous Calcium Naphthalen-1-yl Phosphate Trihydrate

ParameterValue
Crystal SystemTriclinic
Space Group
a (Å)7.244 ± 0.002
b (Å)8.994 ± 0.003
c (Å)18.725 ± 0.004
α (°)84°19' ± 3'
β (°)78°32' ± 2'
γ (°)88°52' ± 4'
Z (formula units/cell)2
Final R-factor10.3%

Computational modeling is crucial for interpreting the vibrational spectra (Infrared and Raman) of complex molecules. DFT and ab initio quantum chemical calculations are used to compute the vibrational frequencies and normal modes of a molecule or a crystal lattice. icmp.lviv.uaresearchgate.net These calculated spectra can then be compared with experimental data to validate the proposed structure and provide detailed assignments for the observed spectral bands. icmp.lviv.ua

For phosphate compounds, the vibrational frequencies are highly sensitive to the local chemical environment. rsc.orgnih.gov Theoretical studies have established correlations between the P-O bond lengths and their corresponding stretching frequencies. rsc.orgnih.gov For example, calculations on model phosphate systems using the B3LYP functional and the 6-311++G(3df, 3pd) basis set have shown that the wavenumbers of the terminal P–O stretching vibrations correlate strongly with P–O bond lengths. rsc.orgnih.gov

The spectral regions are generally characteristic:

~900-1200 cm⁻¹: Dominated by P-O stretching vibrations (ν(P-O)). icmp.lviv.ua

~400-800 cm⁻¹: Associated with O-P-O angle bending vibrations, which are more sensitive to the coordination with metal ions like Ca²⁺. icmp.lviv.ua

By performing such calculations on a model of the this compound crystal lattice, one could predict its IR and Raman spectra, aiding in the experimental characterization of the material.

Table 2: Representative Calculated vs. Experimental Vibrational Frequencies for Acetyl Phosphate (AcP) nih.gov

Vibrational ModeEnvironmentCalculated Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)
Degenerate Asymmetric P-OT StretchAqueous~11321132
Asymmetric P-OT Stretch 1Ca²⁺-ATPase Enzyme-1194
Asymmetric P-OT Stretch 2Ca²⁺-ATPase Enzyme-1137

P-OT refers to terminal P-O bonds.

In Silico Screening and Design of Derivatives

In silico (computer-based) screening is a modern approach in materials science and drug discovery to identify promising new molecules from vast virtual libraries. Starting with a parent compound like this compound, researchers can design and evaluate thousands of derivatives computationally, saving significant time and resources compared to traditional experimental synthesis and testing.

The process typically involves several stages:

Library Generation: A virtual library of derivatives is created by systematically modifying the structure of the parent compound. For this compound, this could involve adding various functional groups to the naphthalene ring system.

Virtual Screening: High-throughput computational methods are used to predict the properties of interest for each derivative. This often involves molecular docking to predict binding affinity to a biological target or quantum mechanical calculations to predict electronic properties.

Filtering and Ranking: The virtual library is filtered based on predefined criteria (e.g., high predicted activity, favorable electronic properties). The top-ranked compounds are selected for further, more rigorous computational analysis.

Detailed Analysis: A smaller set of promising candidates is subjected to more computationally intensive methods, such as molecular dynamics (MD) simulations, to assess their stability and dynamic behavior. nih.gov Methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to calculate binding free energies with greater accuracy. nih.gov

For example, a computational strategy to find novel enzyme inhibitors might involve screening several chemical databases against the enzyme's active site. nih.gov A study focused on designing new anticancer agents synthesized a library of naphthalene-containing molecules to improve the potency of a natural product, demonstrating how structural modifications can be guided by the goal of enhancing a specific activity. nih.gov By applying these in silico design principles, derivatives of this compound could be conceptually designed and screened for enhanced catalytic, electronic, or biological properties.

Table 3: Conceptual Workflow for In Silico Design of Derivatives

StepMethodologyObjectiveExample Output
1. Library GenerationCombinatorial chemistry softwareCreate a diverse set of virtual derivatives10,000 unique structures based on the naphthalen-2-yl phosphate scaffold
2. Virtual ScreeningMolecular Docking, QSAR modelsRapidly predict binding affinity or activityBinding energy scores for all derivatives
3. Hit IdentificationFiltering based on score/property thresholdsSelect the most promising candidatesTop 100 ranked compounds
4. Refined AnalysisMolecular Dynamics (MD), MM/GBSAValidate stability and calculate free energy of bindingStable binding poses and accurate binding affinities for top 10 candidates

Exploration of Advanced Material Applications and Material Science Contexts

Development as a Component in Advanced Functional Materials

There is currently no scientific literature available that details the development or investigation of Calcium naphthalen-2-yl phosphate (B84403) as a component in advanced functional materials.

Potential as a Novel Catalytic Material

While some chemical suppliers list "potential applications in phosphate catalysis" for compounds with similar nomenclature, there is no specific research to substantiate the catalytic potential of Calcium naphthalen-2-yl phosphate.

Heterogeneous Catalysis Applications

No studies have been identified that explore the use of this compound in heterogeneous catalysis.

Homogeneous Catalysis Potential

There is no available research on the potential of this compound in homogeneous catalysis.

Asymmetric Catalysis Investigations

No investigations into the application of this compound in asymmetric catalysis have been found in the surveyed literature.

Research into Its Role in Hybrid Material Systems

While there is extensive research on the use of generic calcium phosphates in hybrid material systems, particularly for biomedical applications, there is no specific mention of the incorporation of this compound into such systems.

Integration with Polymeric Matrices

No studies have been found that specifically detail the integration of this compound with polymeric matrices.

Composites with Inorganic Phases

The development of composite materials incorporating calcium phosphates is a significant area of research in material science, particularly for biomedical applications. While direct studies on composites formulated with this compound and inorganic phases are not extensively documented, research into other functionalized calcium phosphates provides valuable insights into the potential of such materials.

A notable example is the use of methacrylate-functionalized calcium phosphate (MCP) in experimental dental composites. Natural bone and teeth are themselves composites of an inorganic calcium phosphate phase and an organic collagen phase. In an effort to mimic these biological structures, researchers have developed composites that combine a reactive, ionic resin with a calcium phosphate component. The incorporation of an organic monomer, such as bis-2-(methacryloyloxy)ethyl phosphate (Bis-2), to synthesize the calcium phosphate component can enhance its solubility and stability, preventing agglomeration and controlling crystallite growth.

In these composites, the presence of ionic resins is crucial for the biomineralization of calcium phosphate and helps to stabilize the inorganic nanocrystals. The resulting materials can exhibit enhanced bioactivity compared to those with more crystalline, less soluble calcium phosphates like hydroxyapatite (B223615) or dicalcium phosphate. The Ca/P ratio of the synthesized MCP powder, approximately 1.24, suggests a composition similar to amorphous calcium phosphate, which is known for its high bioactivity. This approach allows for the creation of a homogeneous phase that can act as a translucent, esthetic, mono-block composite. The principles demonstrated in these studies suggest a potential pathway for the use of this compound in advanced composites, where the naphthalene (B1677914) group could introduce additional functionalities.

Fundamental Studies in Environmental Remediation Contexts

Calcium phosphate materials are recognized for their significant potential in environmental remediation, particularly for the removal of heavy metals from contaminated water and soil. Their effectiveness stems from their strong affinity for various cations and their low toxicity.

Adsorption Mechanisms of Heavy Metal Ions

The primary mechanisms by which calcium phosphates remove heavy metal ions from aqueous solutions are ion exchange, surface complexation, and dissolution-precipitation. nih.govmatec-conferences.org

Ion Exchange: In this process, calcium ions on the surface of the phosphate material are substituted by heavy metal cations from the solution. For instance, the interaction of divalent metal ions like Cu²⁺ with hydroxyapatite can lead to the release of Ca²⁺ ions into the solution as the metal ions are adsorbed onto the apatite structure. matec-conferences.org The general formula for apatite, M₁₀(RO₄)X₂, highlights its capacity for cationic substitution, where 'M' can be calcium or other metals. matec-conferences.org

Dissolution-Precipitation: This mechanism involves the partial dissolution of the calcium phosphate material, which increases the local concentration of phosphate ions. These phosphate ions then react with the heavy metal ions in the solution to form new, insoluble metal phosphate precipitates on the surface of the adsorbent. This is a dominant mechanism, especially at lower pH values. researchgate.net

Surface Complexation: The surface of calcium phosphate materials contains functional groups, such as phosphate and hydroxyl groups, that can form complexes with heavy metal ions, effectively binding them to the surface. nih.gov

The efficiency of heavy metal removal is influenced by several factors, including the pH of the solution, the specific surface area and crystallinity of the adsorbent, and the concentration of the metal ions. nih.gov Studies on various calcium phosphate adsorbents have demonstrated high adsorption capacities for several toxic heavy metals.

Table 1: Adsorption Capacities of Various Calcium Phosphate Adsorbents for Heavy Metal Ions

Adsorbent Heavy Metal Ion Adsorption Capacity (mg/g) pH
Calcined Phosphate Pb²⁺ 85.6 5
Calcined Phosphate Cu²⁺ 29.8 5
Calcined Phosphate Zn²⁺ 20.6 5
Synthetic Apatite Cu²⁺ 106.38 4-5
Natural Apatite Cu²⁺ 95.24 4-5
Synthetic Apatite Ni²⁺ 10.94 4-5
Natural Apatite Ni²⁺ 13.64 4-5

This table is generated from data found in multiple sources. nih.govresearchgate.netresearchgate.net

While these studies were not conducted specifically with this compound, the fundamental chemical principles of ion exchange and precipitation involving the calcium and phosphate ions are expected to be similar. The presence of the organic naphthalen-2-yl group may, however, influence the surface properties and adsorption characteristics of the material.

Investigations into Biological System Interactions at a Fundamental Research Level

Cell-Material Interface Studies (Excluding Clinical Data)

The interaction between "Calcium naphthalen-2-yl phosphate" and cells is a critical area of investigation. These studies, performed in research models, aim to understand how the compound is taken up by cells and its subsequent fate within the intracellular environment.

While specific studies on the cellular uptake of "this compound" are not extensively documented, the uptake mechanisms can be inferred from research on related calcium phosphate (B84403) nanoparticles. The physicochemical properties of such nanoparticles, including size, shape, and surface chemistry, significantly influence their internalization by cells. nih.gov Generally, nanoparticles can enter cells through various endocytic pathways. nih.gov For instance, studies on calcium phosphate nanoparticles have shown that their uptake can be an active process, with the amount of internalized particles increasing with their concentration in the cell culture medium. The surface charge of the nanoparticles also plays a crucial role; for example, anionic nanoparticles have been observed to be taken up via macropinocytosis in HeLa cells. nih.gov

It is plausible that "this compound," particularly if in a nanoparticulate form, would follow similar uptake routes. The process would likely involve the particle's interaction with the plasma membrane, followed by internalization into vesicles. nih.gov The efficiency of this uptake would depend on the specific cell type and the exact properties of the "this compound" formulation.

Following cellular uptake, the intracellular fate of "this compound" is of significant interest. Research on other calcium phosphate nanoparticles indicates that they are often trafficked to and localized within lysosomes. nih.gov Lysosomes are acidic organelles responsible for the degradation of macromolecules. nih.gov Within this acidic environment, "this compound" would likely be hydrolyzed by phosphatases, releasing calcium ions, phosphate ions, and naphthalene (B1677914) moieties.

The release of these components within the cell could have various downstream effects. The increase in intracellular calcium and phosphate concentrations can influence numerous cellular processes, from signaling to biomineralization. nih.govnih.gov The naphthalene component's fate would depend on further metabolic processes within the cell.

Modulatory Effects on Cellular Signaling Pathways (Mechanistic Research)

"this compound" has the potential to modulate cellular signaling pathways, primarily through the release of calcium and phosphate ions upon enzymatic hydrolysis.

The release of calcium ions from the hydrolysis of "this compound" can contribute to intracellular calcium signaling. Calcium is a ubiquitous second messenger that regulates a vast array of cellular functions. nih.gov While direct studies on "this compound" are lacking, the principles of calcium signaling suggest that a localized increase in calcium concentration, resulting from the compound's breakdown, could trigger or modulate signaling cascades.

For instance, calcium release from intracellular stores, such as lysosomes where the compound may accumulate, can be amplified by calcium-induced calcium release (CICR) from the endoplasmic reticulum. nih.gov This can lead to global calcium signals within the cell, impacting processes like gene expression, cell proliferation, and apoptosis. nih.gov

The phosphate group of "this compound" makes it a potential substrate for various enzymes, particularly phosphatases. Alkaline phosphatases (ALPs) are a group of enzymes that are known to hydrolyze phosphate esters. youtube.comyoutube.com In vitro studies on related compounds, such as nitrophenyl phosphates, have shown that they are readily hydrolyzed by alkaline phosphatase. nih.govnih.gov

The interaction of "this compound" with alkaline phosphatase would likely involve the binding of the phosphate moiety to the enzyme's active site, followed by hydrolysis. This enzymatic activity would be crucial for the release of the calcium, phosphate, and naphthalene components. The kinetics of this reaction, including the rates of phosphorylation and dephosphorylation of the enzyme, would determine the rate at which the compound's constituents are made available to the cell. nih.govnih.gov

The binding of the phosphate group to alkaline phosphatase can induce conformational changes in the enzyme, albeit potentially minor, which are essential for its catalytic function. nih.gov The table below summarizes the kinetic parameters for the hydrolysis of a related compound, 4-nitrophenyl phosphate, by E. coli alkaline phosphatase, which can serve as an illustrative model.

Kinetic ParameterValue (for 4-nitrophenyl phosphate)Reference
pH range of identical steady-state rate5.5 - 8.5 nih.gov
Effect of Tris buffer at pH 8.1Increases rate of phosphoryl-enzyme decomposition nih.gov
Rate-determining step at optimum pH (>8)Rearrangement of enzyme or enzyme-substrate complex nih.gov

This table presents data for 4-nitrophenyl phosphate as an analogue to illustrate the potential enzymatic kinetics involving naphthalen-2-yl phosphate.

Biomineralization Research Contexts

Biomineralization is the process by which living organisms produce minerals, often to harden or stiffen existing tissues. nih.gov Calcium phosphates are key minerals in this process, particularly in the formation of bone and teeth. nih.govnih.gov The release of calcium and phosphate ions from the breakdown of "this compound" could contribute to local supersaturation, potentially nucleating or promoting the growth of calcium phosphate mineral phases. nih.gov

Research has shown that the availability of calcium and inorganic phosphate in the correct proportions and location is essential for proper biomineralization. nih.gov While direct studies using "this compound" in biomineralization are not available, its components are directly relevant to this process. The controlled release of calcium and phosphate from this compound could, in principle, be harnessed in tissue engineering applications to promote the mineralization of scaffolds for bone regeneration. nih.gov The process of biomineralization is complex and can involve the formation of transient precursor phases, such as amorphous calcium phosphate, which then transform into more stable crystalline forms like hydroxyapatite (B223615). psu.edu

Fundamental Studies on Crystal Growth Modulation

The crystallization of calcium phosphates is a process of significant interest in materials science and biomineralization. Research into the modulation of crystal growth provides insights into controlling the size, morphology, and phase of the resulting crystalline structures. While specific studies on this compound are not extensively documented in publicly available literature, fundamental principles of calcium phosphate crystal growth modulation can be extrapolated.

The growth of calcium phosphate crystals can be influenced by various inhibitors that interact with the crystal surfaces. nih.gov These inhibitors can act through different mechanisms, such as disrupting the local microenvironment at the crystal-solution interface or by physically blocking the attachment of solute molecules. nih.gov The effectiveness of an inhibitor often depends on its concentration and the supersaturation of the solution. nih.gov

In-situ atomic force microscopy (AFM) has been a valuable tool in observing these inhibitory effects in real-time. nih.gov For instance, studies on brushite (dicalcium phosphate dihydrate) have shown that inhibitors like citrate (B86180) and hydroxycitrate can control surface crystallization by altering step density and step velocity on the crystal surface. nih.gov Molecular modeling further reveals that strong interactions between the inhibitor and the crystal lattice can lead to localized strain, influencing the formation of new steps and even causing surface dissolution in specific crystallographic directions. nih.gov

Phosphoproteins are another class of molecules known to modulate the crystallization of apatite, a form of calcium phosphate. nih.gov They can induce a lag period in crystal growth, which is likely associated with phenomena occurring at the seed crystal surface. nih.gov Furthermore, phosphoproteins can prolong the stage where octacalcium phosphate is the dominant mineral phase before its conversion to the more stable apatite. nih.gov The inhibitory activity of these proteins can be diminished by the presence of calcium ions, which interact with the phosphoproteins themselves. nih.gov

These fundamental studies highlight the critical role of molecular-level interactions in directing the outcome of calcium phosphate crystallization. Such principles would theoretically apply to this compound, where the bulky naphthalen-2-yl group could introduce steric effects and specific electronic interactions, further influencing crystal growth patterns.

Table 1: Factors Influencing Calcium Phosphate Crystal Growth

Modulating Agent Observed Effect on Crystal Growth Investigative Technique Reference
Citrate/HydroxycitrateDecreases step density at high supersaturations; Decreases step velocity at low supersaturations.Atomic Force Microscopy (AFM) nih.gov
PhosphoproteinsInduces an initial lag period in growth; Prolongs the octacalcium phosphate phase.Seeded crystal growth assays nih.gov
CollagenDiminishes the inhibitory activity of phosphoproteins in de novo precipitation.Seeded crystal growth assays nih.gov

Interaction with Biological Macromolecules in Model Systems

The interaction of calcium phosphates with biological macromolecules is a cornerstone of their biological activity and applications in biomedical research. While direct studies on this compound are limited, the behavior of other calcium phosphate materials provides a foundational understanding.

Calcium phosphate nanoparticles are known to interact with a variety of biological macromolecules, a property that is fundamental to their use in delivering substances into cells. nih.gov The surface of calcium phosphate particles possesses a high density of charged ionic species (Ca²⁺ and PO₄³⁻), which allows for the binding of a wide array of organic molecules. nih.gov This charged surface is a key feature that facilitates interaction with biological systems.

In yeasts and fungi, calcium and phosphate ions play crucial roles in growth and metabolic regulation. nih.gov Calcium ions act as intracellular messengers, and their concentration is tightly controlled. nih.gov An excess of intracellular calcium can interfere with the function of macromolecules like nucleotides and polyphosphates. nih.gov Cells have developed mechanisms to tolerate calcium stress, involving calcium-binding proteins such as calmodulin. nih.gov When activated by calcium, calmodulin can interact directly with various proteins or activate other signaling cascades. nih.gov

The interaction between calcium phosphate and proteins is also central to biomineralization processes. As mentioned previously, phosphoproteins can modulate apatite crystallization, demonstrating a direct interaction that influences a fundamental biological process. nih.gov The presence of other macromolecules, such as collagen, can further influence these interactions. nih.gov

The general principles of electrostatic attraction govern the interaction between the negatively charged phosphate groups of nucleic acids and the calcium ions on the surface of calcium phosphate nanoparticles. mdpi.com This forms the basis for their application in gene delivery. The specific nature of the naphthalen-2-yl group in this compound could potentially introduce unique interactions with aromatic residues in proteins or through π-stacking with other molecules, although this remains a subject for future investigation.

Table 2: Examples of Calcium Phosphate Interactions with Biological Macromolecules

Macromolecule Nature of Interaction Significance Reference
PhosphoproteinsInhibition of apatite crystal growthRegulation of biomineralization nih.gov
CalmodulinBinding of Ca²⁺ leading to protein activationCellular signaling nih.gov
Nucleic Acids (DNA/RNA)Electrostatic attraction between phosphate backbone and Ca²⁺Gene delivery and encapsulation mdpi.com

Gene Delivery and Biomolecule Transport Research (Excluding Clinical Data)

Fundamental Mechanisms of Nucleic Acid Encapsulation

Calcium phosphate has been a widely used non-viral vector for gene delivery for several decades, owing to its biocompatibility and the simplicity of its application. nih.gov The fundamental mechanism of nucleic acid encapsulation by calcium phosphate revolves around the electrostatic interactions between the positively charged calcium ions (Ca²⁺) and the negatively charged phosphate groups (PO₄³⁻) of the nucleic acid backbone. nih.govmdpi.com

The process typically involves the precipitation of calcium phosphate in the presence of nucleic acids. Two precursor solutions, one containing calcium chloride and the plasmid DNA (pDNA), and another containing a phosphate buffer, are mixed. nih.gov This leads to the formation of calcium phosphate-pDNA co-precipitates. The high surface charge density of calcium phosphate, with alternating positive and negative charges, makes it an effective binder for nucleic acids. nih.gov

The efficiency of encapsulation can be significantly influenced by the conditions of precipitation, such as the supersaturation and the molar ratio of calcium to phosphate (Ca/P). nih.gov By controlling these parameters, the size and charge of the resulting nanoparticles can be optimized for cellular uptake.

To enhance encapsulation efficiency, especially for hydrophilic molecules like nucleic acids, calcium phosphate can be incorporated into more complex nanoparticle systems. For example, co-precipitating calcium phosphate with nucleic acids within the inner aqueous phase of a water-in-oil-in-water (W₁/O/W₂) emulsion has been shown to dramatically increase the encapsulation efficiency of siRNA and DNA into polymeric nanoparticles like PLGA. rsc.orgresearchgate.net

Furthermore, the surface of these nanoparticles can be modified with additives to improve their properties. For instance, the addition of citrate can help to create a negatively charged surface on the calcium phosphate precipitate, which is crucial for subsequent coating with positively charged lipids or polymers. nih.gov

Table 3: Factors Affecting Nucleic Acid Encapsulation by Calcium Phosphate

Parameter Influence on Encapsulation Reference
Ca/P Molar RatioAffects nanoparticle size and surface charge, influencing binding capacity. nih.gov
SupersaturationControls the rate of precipitation and particle formation. nih.gov
Surface Additives (e.g., Citrate)Can modify surface charge for subsequent functionalization. nih.gov
Formulation (e.g., W/O/W Emulsion)Increases encapsulation efficiency for hydrophilic nucleic acids. rsc.orgresearchgate.net

Carrier Potential for Research-Grade Biomolecules

The ability of calcium phosphate to encapsulate and protect biomolecules makes it a promising carrier for various research applications. nih.gov Its inherent biodegradability is a significant advantage over many other nanoparticle systems. nih.gov

Calcium phosphate nanoparticles have demonstrated the capacity to carry a range of biomolecules, from small nucleic acids like siRNA to larger plasmid DNA and proteins. rsc.org Research has shown that by incorporating calcium phosphate, the loading of siRNA and DNA into PLGA nanoparticles can be increased by a factor of 3 to 10. rsc.org This results in significant total loadings of the biomolecule per milligram of the nanoparticle carrier. rsc.org

The carrier potential of calcium phosphate is not limited to nucleic acids. Studies have also shown the successful encapsulation of proteins like bovine serum albumin. rsc.org The versatility of calcium phosphate as a carrier is further highlighted by its ability to encapsulate hydrophobic drugs, acting as a pH-sensitive vehicle that can release its cargo in the acidic environment of intracellular compartments like endosomes. nih.gov

To improve cellular uptake and endosomal escape, the surface of calcium phosphate-based nanoparticles can be functionalized. Coating with cationic polymers like chitosan (B1678972) or polyethyleneimine (PEI) can reverse the surface charge to positive, which enhances interaction with the negatively charged cell membrane. rsc.org This surface modification has been shown to significantly improve transfection efficiency and gene silencing activity in cell culture models. rsc.org

Furthermore, lipid coatings can be applied to calcium phosphate nanoparticles to create more sophisticated delivery systems. nih.govnih.gov These lipid-coated calcium phosphate (LCP) nanoparticles can be further modified with targeting ligands to direct them to specific cell types, enhancing their utility in targeted research applications. nih.govnih.gov

Table 4: Biomolecules Transported by Calcium Phosphate-Based Carriers in Research Settings

Biomolecule Carrier System Research Application Reference
siRNACalcium Phosphate/PLGA NanoparticlesGene silencing in cell culture rsc.org
DNA (e.g., eGFP-DNA)Calcium Phosphate/PLGA NanoparticlesTransfection of epithelial cells rsc.org
Bovine Serum AlbuminCalcium Phosphate/PLGA NanoparticlesProtein delivery model rsc.org
siRNALipid-Coated Calcium Phosphate (LCP) NanoparticlesGene silencing in cancer cell lines nih.govnih.gov

Emerging Research Paradigms and Future Perspectives for Calcium Naphthalen 2 Yl Phosphate

Integration with Nanotechnology and Nanoscience Research

The integration of calcium naphthalen-2-yl phosphate (B84403) into nanotechnology and nanoscience is a promising frontier, primarily leveraging the vast body of research on calcium phosphate (CaP) nanoparticles. CaP nanoparticles are renowned for their biocompatibility, biodegradability, and chemical similarity to the mineral component of human bone, making them ideal candidates for biomedical applications. nih.govrsc.org The introduction of the naphthalen-2-yl group to this platform could impart unique functionalities, such as enhanced hydrophobicity, specific binding capabilities, or optical properties, creating a novel class of hybrid nanomaterials.

The development of calcium naphthalen-2-yl phosphate nanoparticles could follow established synthesis methods for CaP nanomaterials, including wet-chemical precipitation, sol-gel synthesis, and spray-drying. mdpi.comnih.gov These methods allow for control over particle size, morphology, and crystallinity, which are critical parameters for their application in fields like drug delivery and tissue engineering. nih.govnih.gov For instance, nano-sized CaP materials have demonstrated enhanced bioactivity and better integration with host tissues. mdpi.com The functionalization with the naphthalene (B1677914) group could be used to modulate surface properties, potentially influencing protein adsorption, cellular uptake, and drug loading capacity.

Applications in bone tissue engineering are a particularly strong prospect. CaP-based biomaterials are a cornerstone of this field due to their osteoconductive and sometimes osteoinductive properties. nih.govmdpi.com Scaffolds incorporating CaP nanoparticles are designed to support cell proliferation and differentiation, promoting bone regeneration. mdpi.comworldscientific.com The naphthalene moiety could be exploited to immobilize specific growth factors or other biomolecules, enhancing the regenerative potential of these scaffolds.

Table 1: Potential Properties of this compound Nanoparticles Based on Analogous CaP Systems

Property Potential Significance Related Research Finding
Biocompatibility Essential for any in-vivo application, reducing inflammatory responses. Calcium phosphate is the main inorganic component of bone and is known for its superior biocompatibility. nih.gov
Biodegradability Allows for the material to be safely resorbed by the body over time, releasing its payload or being replaced by new tissue. CaP nanoparticles are readily soluble at the low pH inside endo/lysosomes, making them suitable for pH-responsive drug release. nih.gov
Drug/Gene Carrier The porous structure and surface chemistry could be tailored to carry therapeutic agents. CaP nanoparticles have been widely used as non-viral vectors for gene delivery (pDNA, siRNA) and to carry drugs like doxorubicin. nih.govmdpi.com
Modified Surface Chemistry The naphthalene group introduces aromatic and hydrophobic characteristics, potentially altering interactions with biological molecules. Functionalization of nanoparticles can be used to control properties like crystallinity, particle dimension, and morphology. rsc.org

| Bioimaging Probe | The naphthalene group is fluorescent, which could allow the nanoparticles to be used as probes in bioimaging. | Functionalization with fluorescing dyes allows CaP nanoparticles to be used for imaging or photodynamic therapy. rsc.org |

Advanced Spectroscopic Probes for In Situ Studies

Understanding the formation and behavior of this compound in real-time is crucial for its rational design and application. Advanced spectroscopic and scattering techniques are indispensable for such in situ studies. These methods can provide critical insights into nucleation, growth mechanisms, and phase transformations as they happen. rsc.org

Time-resolved Small and Wide X-ray Scattering (SAXS/WAXS) using synchrotron sources is a powerful approach. rsc.org This combination allows researchers to simultaneously track the formation of nanoparticles, their size, and morphology (SAXS), as well as the development of crystalline order (WAXS). rsc.orgrsc.org For this compound, this could reveal how the naphthalene moiety influences the initial amorphous calcium phosphate precursors and their subsequent transformation into more stable crystalline forms like hydroxyapatite (B223615). rsc.org

Other techniques such as Time-of-Flight Medium-Energy Ion Scattering (TOF-MEIS) could provide quantitative analysis of nanocluster growth and stoichiometry at the earliest stages, revealing the precise Ca/P ratio and its evolution over time. acs.org Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, can be used in situ to monitor changes in the chemical bonds of both the phosphate and the organic naphthalene components during synthesis or degradation. nih.govimpactfactor.org

Table 2: Spectroscopic Techniques for In Situ Analysis

Technique Information Gained Relevance to this compound
Synchrotron SAXS/WAXS Nanoparticle nucleation, growth, size, morphology, and crystalline phase evolution. rsc.orgrsc.org Elucidating the role of the naphthalene group in controlling the crystallization pathway.
TOF-MEIS Elemental composition and size of initial nanoclusters with high precision. acs.org Determining the initial Ca/P ratio and how it is affected by the organic component.
In Situ FTIR/Raman Real-time changes in chemical bonding and functional groups. nih.gov Monitoring the stability of the phosphate and naphthalene groups during reactions or degradation.

| UV-Vis Spectroscopy | Formation and aggregation of nanoparticles, detection of chromophoric groups. impactfactor.org | Tracking nanoparticle formation via the UV absorbance of the naphthalene moiety. |

Rational Design Principles for Enhanced Functionality

The rational design of this compound involves a biomimetic approach, aiming to replicate features of natural biological materials to achieve superior performance. arxiv.orghoustonmethodist.org The design principles would focus on controlling the material's properties across multiple scales—from the molecular to the macroscopic—to enhance its functionality for specific applications like bone repair or drug delivery. arxiv.org

Key design strategies would include:

Controlling Crystallinity and Phase: The Ca/P molar ratio during synthesis is a critical parameter that determines the resulting calcium phosphate phase (e.g., amorphous, dicalcium phosphate, hydroxyapatite). nih.govnih.gov By precisely controlling this ratio, the material's solubility and degradation rate can be tailored. The naphthalene group may act as a crystal growth modifier, influencing the final phase and morphology.

Ion Doping: Introducing trace amounts of other ions (e.g., magnesium, strontium) into the crystal lattice can significantly impact biological performance, such as enhancing cell differentiation or imparting antibacterial properties. nih.gov

Hierarchical Porosity: For tissue engineering scaffolds, creating a structure with both macroporosity (for cell infiltration and nutrient transport) and microporosity (for cell attachment and fluid exchange) is essential. researchgate.net The presence of the organic naphthalene component could be used in self-assembly processes to template such complex structures.

Surface Functionalization: The naphthalene group is itself a functionalization, but it can also serve as an anchor for further chemical modifications. researchgate.net For example, linking specific peptides or signaling molecules to the naphthalene ring could create a highly targeted biomaterial. researchgate.net Bioinformatics approaches could be used to correlate specific material properties with gene expression in cells, enabling a more data-driven design process. tue.nl

Interdisciplinary Research Collaborations and Approaches

The development of a complex functional material like this compound necessitates a highly interdisciplinary approach. Progress in this area will depend on collaborations between experts from various fields.

Materials Scientists and Chemists will be at the core, developing synthesis methods, controlling the material's physicochemical properties, and performing detailed characterization. arxiv.orgresearchgate.net

Biologists and Biomedical Engineers are essential for evaluating the material's performance in biological systems. This includes in vitro studies with cell cultures to assess biocompatibility and cytotoxicity, and in vivo studies to test for tissue regeneration and integration. mdpi.comnih.gov

Pharmacists and Drug Delivery Experts would explore the potential of the nanoparticles as carriers for therapeutic agents, optimizing loading and release kinetics. nih.gov

Physicists and Spectroscopists will be needed to apply and interpret advanced characterization techniques, particularly for in situ studies of material formation. rsc.org

Computational Scientists and Bioinformaticians can develop models to predict material behavior and use bioinformatics to understand the complex interactions between the material and biological systems at a genetic level. tue.nl

This collaborative effort ensures that the material is not only novel from a chemical standpoint but also safe, effective, and tailored for its intended biological application.

Socio-Economic and Environmental Impact of Academic Research on the Compound

The academic research and potential future application of this compound carry both positive and negative socio-economic and environmental considerations.

Socio-Economic Benefits: The development of advanced biomaterials has a significant positive economic impact by creating jobs in research, manufacturing, and healthcare, and by fostering investment in biotechnology. biorima.euresearchgate.net Successful biomaterials for applications like bone regeneration can improve patient quality of life and reduce long-term healthcare costs. mdpi.com The creation of novel materials can spur innovation, leading to new companies and strengthening local economies, particularly in regions with strong research and development infrastructure. biorima.eu The transition toward biodegradable, bio-based materials is a key component of the circular economy, reducing reliance on petroleum-based products. researchgate.netshs-conferences.orgshs-conferences.org

Environmental Considerations: The environmental impact must be carefully assessed. The "phosphate" component of the compound is a nutrient that can cause eutrophication in aquatic systems if released in large quantities. lyellcollection.org The "naphthalene" component belongs to the class of polycyclic aromatic hydrocarbons (PAHs), some of which are known for their persistence and potential toxicity in the environment. knowde.com

The environmental fate of organophosphate compounds is influenced by factors like pH, temperature, and microbial activity, which determine their hydrolysis and biodegradation rates. lyellcollection.orgresearchgate.net While some organophosphates degrade relatively quickly, they can persist in certain conditions and their degradation products may also have environmental effects. lyellcollection.orgosti.govnih.gov Therefore, a full life-cycle assessment would be necessary to understand the environmental risks, from synthesis to disposal and long-term degradation in the body and the environment. researchgate.net

Identification of Novel Research Frontiers and Unexplored Applications

Beyond the immediate prospects in bone tissue engineering and drug delivery, the unique combination of a biocompatible inorganic salt with an aromatic hydrocarbon opens up several novel research frontiers for this compound.

Advanced Bio-imaging: The intrinsic fluorescence of the naphthalene moiety could be harnessed for developing fluorescent nanoprobes. rsc.org These probes could be used for tracking cells, monitoring biological processes, or as sensors that change their fluorescent properties in response to specific ions or biomolecules.

Smart Coatings for Implants: The compound could be used to create "smart" coatings for metallic implants (e.g., titanium). Such a coating could simultaneously promote bone integration (due to the calcium phosphate) and elute a payload of antibacterial agents or anti-inflammatory drugs tethered to the naphthalene group.

Combined Therapy and Diagnosis (Theranostics): Nanoparticles of this compound could be designed as theranostic agents. They could carry a therapeutic drug (e.g., for cancer) while the naphthalene component allows for optical imaging to track the delivery of the drug to the target site.

Environmental Remediation: While the environmental impact is a concern, certain organophosphate materials can be designed as sorbents. The specific binding properties of the naphthalene group could potentially be exploited to design materials that selectively adsorb certain pollutants from water.

Materials Science: The naphthalene group's use in synthesizing polymers, resins, and superplasticizers suggests that this compound could serve as a functional filler or additive in developing new composite materials with tailored mechanical or optical properties. numberanalytics.comstudysmarter.co.ukvedantu.com

These future directions highlight the compound's potential as a versatile platform material, with applications extending from medicine to materials science and environmental technology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.